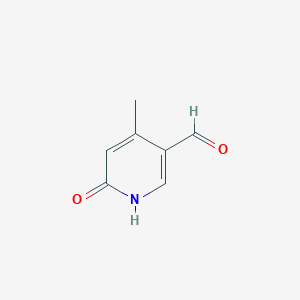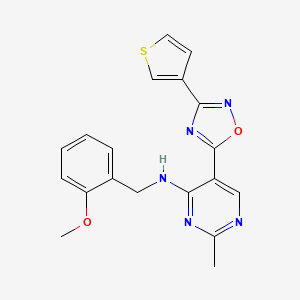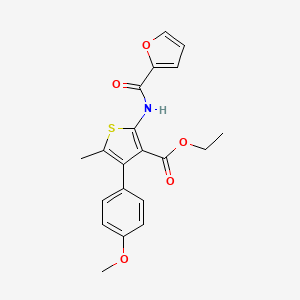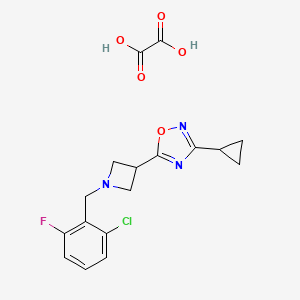![molecular formula C18H26N2O4 B2768864 2,6-Dimethoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide CAS No. 2380142-67-4](/img/structure/B2768864.png)
2,6-Dimethoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide, also known as CTDP-1, is a chemical compound that has gained attention in the scientific community due to its potential use in research studies. CTDP-1 is a small molecule inhibitor that has been shown to modulate RNA polymerase II (RNAPII) activity, making it a valuable tool for investigating gene expression and transcriptional regulation.
Mécanisme D'action
2,6-Dimethoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide works by inhibiting the activity of RNAPII, which is responsible for transcribing DNA into RNA. By blocking this activity, 2,6-Dimethoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide can modulate gene expression and affect cellular processes that are regulated by transcription.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,6-Dimethoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide are still being studied, but it is thought to have a wide range of effects on cellular processes that are regulated by transcription. These effects may include changes in gene expression, alterations in cellular differentiation, and modulation of the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,6-Dimethoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide is its specificity for RNAPII, which allows researchers to investigate the role of transcription in a variety of cellular processes. However, its use in lab experiments is limited by its potential toxicity and the need for careful dosing and handling.
Orientations Futures
There are many potential future directions for research involving 2,6-Dimethoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide, including investigations into its effects on different cell types and its potential use as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2,6-Dimethoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide and its mechanisms of action.
Méthodes De Synthèse
The synthesis of 2,6-Dimethoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide involves several steps, including the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(4-morpholinyl)cyclobutylmethylamine to form the desired product.
Applications De Recherche Scientifique
2,6-Dimethoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide has been used in a variety of research studies, including investigations into the regulation of gene expression in cancer cells and the role of RNAPII in cellular differentiation. It has also been used to study the effects of transcriptional inhibitors on the immune response and to investigate the mechanisms of action of other small molecule inhibitors.
Propriétés
IUPAC Name |
2,6-dimethoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-22-14-5-3-6-15(23-2)16(14)17(21)19-13-18(7-4-8-18)20-9-11-24-12-10-20/h3,5-6H,4,7-13H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQHLWWWTXTOIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCC2(CCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethoxy-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-nitrobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2768781.png)
![2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(methylcarbamoyl)acetamide oxalate](/img/structure/B2768783.png)
![1-(2,3-dimethylphenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2768785.png)

![3-Cyclopropyl-6-[[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2768788.png)



![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2768792.png)

![N-(2,6-dimethylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2768794.png)


